2-Amino Substituent Adds One H-Bond Donor and One H-Bond Acceptor Compared to 2-Methyl or 2-H Analogs
The target compound (C15H20N4O2, MW 288.34) possesses a 2-amino group on the benzimidazole ring that contributes one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to the 2-methyl analog tert-butyl 3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate [1]. In 2-aminobenzimidazole-based NOD1 inhibitors, the 2-amino group has been shown to form a critical hydrogen bond with the backbone carbonyl of Arg288 in the NOD1 ATP-binding pocket, a contact that is absent with 2-H or 2-alkyl substituted congeners [1]. The calculated H-bond donor count for the target compound is 2 (one from 2-NH2, one from benzimidazole NH when deprotected), versus 0 HBD for the 2-methyl analog .
| Evidence Dimension | Hydrogen-bond donor/acceptor count (calculated from structure) |
|---|---|
| Target Compound Data | HBD = 2 (free base); HBA = 4; MW = 288.34 g/mol; cLogP ≈ 2.1 [estimated] |
| Comparator Or Baseline | tert-butyl 3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate: HBD = 0; HBA = 3; MW = 287.36 g/mol. tert-butyl 3-(1H-benzimidazol-2-yl)azetidine-1-carboxylate (CAS 1234709-91-1): HBD = 1 (imidazole NH only); HBA = 3; MW = 273.33 g/mol |
| Quantified Difference | Target compound provides +1 HBD and +1 HBA vs 2-methyl analog; +1 HBD and +1 HBA vs C2-attached benzimidazole analog. MW is 14.98 Da higher than the non-aminated C2 analog (CAS 1234709-91-1) due to the 2-amino group. |
| Conditions | Structural computation based on molecular formula and SMILES: CC(C)(C)OC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2N |
Why This Matters
The additional H-bond donor/acceptor capacity of the 2-amino group is essential for establishing key target interactions in medicinal chemistry campaigns targeting ATP-binding pockets or allosteric sites where primary amine contacts are required; substituting with 2-methyl or 2-H analogs eliminates these interactions.
- [1] Correa, R. G., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Chemistry & Biology, 18(7), 825-832. Nodinitib-1 (ML130; CID-1088438) demonstrates that 2-aminobenzimidazoles cause conformational changes of NOD1 in vitro. View Source
